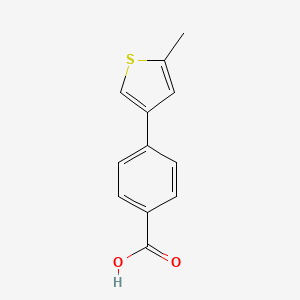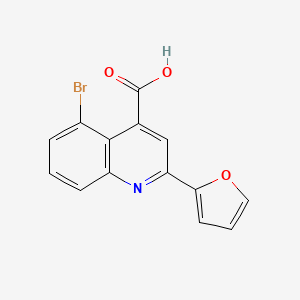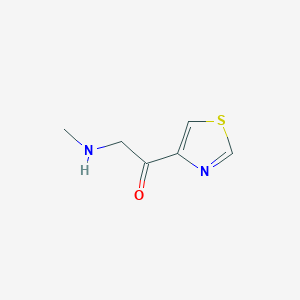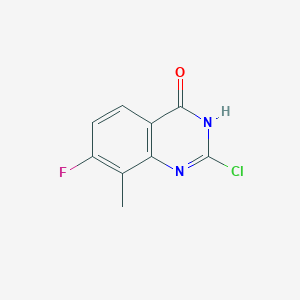![molecular formula C12H21NO B13164116 9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13164116.png)
9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cyclopropyl-3-methyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One method involves reacting the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This process is cost-effective and yields the desired compound efficiently.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can further modify the bicyclic structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme-substrate interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act on various pathways, including enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: Found in pomegranate trees and used as an enzyme substrate.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Used in the synthesis of medicinal intermediates.
Uniqueness
9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing new molecules with specific biological activities.
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
9-cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C12H21NO/c1-12(14)7-10-3-2-4-11(8-12)13(10)9-5-6-9/h9-11,14H,2-8H2,1H3 |
Clave InChI |
VJJMIDXXXZBLNK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CCCC(C1)N2C3CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)


![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)


![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)

![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)




